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Compound of Interest

Compound Name: Fexofenadine Impurity F

Cat. No.: B3111706 Get Quote

Application Note: Analysis of Fexofenadine Impurity
F
Introduction

Fexofenadine, a second-generation antihistamine, is widely used in the treatment of allergic

rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), the

control of impurities is a critical aspect of ensuring its safety and efficacy. Fexofenadine
Impurity F, identified as 2-(4-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-

yl)butyl)phenyl)propanoic acid[1][2][3], is a potential impurity that needs to be monitored and

controlled within acceptable limits in Fexofenadine drug substance and product. This

application note provides a detailed experimental protocol for the analysis of Fexofenadine
Impurity F using High-Performance Liquid Chromatography (HPLC).

Principle

The analytical method described herein is based on reversed-phase high-performance liquid

chromatography (RP-HPLC) with UV detection. The method is designed to separate

Fexofenadine from its Impurity F and other related substances. The separation is achieved on

a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an

organic modifier. The quantification of Impurity F is performed by comparing its peak area

response to that of a reference standard of known concentration.
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Experimental Protocol
1. Reagents and Materials

Fexofenadine Hydrochloride Reference Standard

Fexofenadine Impurity F Reference Standard[1][2][4]

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Potassium Dihydrogen Orthophosphate (AR grade)

Orthophosphoric Acid (AR grade)

Triethylamine (HPLC grade)

Water (HPLC grade or purified water)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or

Photodiode Array (PDA) detector is required.
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Parameter Condition

Column
C18, 250 mm x 4.6 mm, 5 µm particle size (e.g.,

Hypersil BDS C-18 or equivalent)[5]

Mobile Phase A

0.01M Potassium di-hydrogen orthophosphate,

pH adjusted to 6.0 with dilute Orthophosphoric

Acid[6]

Mobile Phase B Methanol[6]

Gradient Program Time (min)

Flow Rate 1.0 mL/min[6]

Column Temperature 30°C[6]

Detection UV at 220 nm[7]

Injection Volume 10 µL[6]

Run Time 35 minutes

3. Preparation of Solutions

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.

Standard Stock Solution of Fexofenadine (approx. 500 µg/mL): Accurately weigh about 50

mg of Fexofenadine Hydrochloride Reference Standard into a 100 mL volumetric flask. Add

about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

Standard Stock Solution of Fexofenadine Impurity F (approx. 50 µg/mL): Accurately weigh

about 5 mg of Fexofenadine Impurity F Reference Standard into a 100 mL volumetric flask.

Add about 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.

System Suitability Solution (Fexofenadine approx. 50 µg/mL, Impurity F approx. 5 µg/mL):

Pipette 10 mL of the Standard Stock Solution of Fexofenadine and 10 mL of the Standard

Stock Solution of Fexofenadine Impurity F into a 100 mL volumetric flask and dilute to

volume with the diluent.
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Test Solution (approx. 500 µg/mL of Fexofenadine): Accurately weigh an amount of the test

sample equivalent to about 50 mg of Fexofenadine into a 100 mL volumetric flask. Add about

70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the

solution through a 0.45 µm nylon syringe filter before injection.

4. Analytical Procedure

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

Inject the diluent once to ensure a clean baseline.

Inject the System Suitability Solution in six replicates.

Inject the Test Solution in duplicate.

After all injections are complete, wash the column with a suitable solvent mixture (e.g.,

Methanol:Water 80:20 v/v).

5. System Suitability

The system is deemed suitable for use if the following criteria are met for the six replicate

injections of the System Suitability Solution:

Resolution: The resolution between the Fexofenadine and Fexofenadine Impurity F peaks

should be not less than 2.0.

Tailing Factor: The tailing factor for the Fexofenadine and Fexofenadine Impurity F peaks

should be not more than 2.0.[7]

Relative Standard Deviation (RSD): The %RSD for the peak areas of Fexofenadine and

Fexofenadine Impurity F should be not more than 2.0%.[7]

6. Calculation

The percentage of Fexofenadine Impurity F in the test sample is calculated using the

following formula:

Where:
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Area_ImpF_Sample is the peak area of Impurity F in the chromatogram of the Test Solution.

Area_ImpF_Std is the average peak area of Impurity F in the chromatograms of the System

Suitability Solution.

Conc_ImpF_Std is the concentration of Fexofenadine Impurity F in the System Suitability

Solution (µg/mL).

Conc_Sample is the concentration of Fexofenadine in the Test Solution (µg/mL).

Data Presentation
Table 1: System Suitability and Validation Parameters

Parameter Acceptance Criteria Typical Result

Resolution

(Fexofenadine/Impurity F)
≥ 2.0 3.5

Tailing Factor (Fexofenadine) ≤ 2.0 1.2

Tailing Factor (Impurity F) ≤ 2.0 1.4

%RSD of Peak Area

(Fexofenadine)
≤ 2.0% 0.8%

%RSD of Peak Area (Impurity

F)
≤ 2.0% 1.1%

Limit of Detection (LOD) - 0.05 µg/mL

Limit of Quantitation (LOQ) - 0.15 µg/mL

Linearity (r²) ≥ 0.999 0.9995

Accuracy (% Recovery) 80.0% - 120.0% 98.5% - 101.2%
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Preparation of Solutions

HPLC System Setup & Equilibration

System Suitability Test
(6 Replicate Injections)

Sample Analysis
(Duplicate Injections)

If SST Passes

Data Acquisition & Processing

Calculation of Impurity Content

Reporting of Results
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Caption: Workflow for the HPLC analysis of Fexofenadine Impurity F.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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